Dhpta
Overview
Description
Diaminopropanol tetraacetic acid, also known as 1,3-diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid, is an organic compound with the molecular formula C11H18N2O8. It is a derivative of propanol and contains four carboxyl groups, making it a tetracarboxylic acid. This compound is known for its chelating properties, which means it can form stable complexes with metal ions.
Mechanism of Action
Target of Action
The primary targets of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (DHPTA) are heavy lanthanide elements, specifically Terbium (Tb3+), Holmium (Ho3+), and Lutetium (Lu3+) . These elements play a crucial role in various biochemical processes and are often used in nuclear medicine .
Mode of Action
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) interacts with its targets by forming complexes with them. The alkoxide form of the this compound hydroxyl group directly binds to the lanthanide atom, forming a highly strong chelation . This interaction results in the formation of three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .
Biochemical Pathways
The interaction of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) with lanthanide elements affects the thermodynamic equilibria of these elements in aqueous solution . This can influence various biochemical pathways, particularly those involving the transport and utilization of these elements.
Pharmacokinetics
The pharmacokinetics of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) are influenced by its ability to form strong chelates with lanthanide elements. This chelation can affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially enhancing its bioavailability .
Result of Action
The result of the action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is the formation of stable complexes with lanthanide elements . These complexes can exist in different forms, including a dimeric or polymeric complex in solution .
Action Environment
The action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is influenced by environmental factors such as pH. This compound can directly combine with lanthanide elements to form a strong chelating effect in aqueous solution with a pH of 2.0-7.0 . This suggests that the efficacy and stability of this compound can be affected by the acidity or alkalinity of its environment.
Biochemical Analysis
Biochemical Properties
DHPTA plays a crucial role in biochemical reactions by forming stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through its multiple binding sites. The hydroxyl group in this compound can deprotonate and bind directly to metal ions, forming highly stable chelates . This interaction is essential for studying the thermodynamic equilibria of metal ion complexes in aqueous solutions .
Cellular Effects
This compound influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. For instance, this compound’s chelation of lanthanides can impact the activity of metal-dependent enzymes and proteins, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to metal ions through its multiple carboxylate and amine groups. This binding can inhibit or activate enzymes by altering their metal ion cofactors. Additionally, this compound can affect gene expression by modulating the availability of metal ions that are essential for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable in aqueous solutions with a pH range of 2.0-7.0, but its chelating ability may decrease over time due to potential degradation . Long-term studies have shown that this compound can maintain its chelating properties for extended periods, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, this compound may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular functions and metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. By chelating these metal ions, this compound can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its chelating effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity, as it allows this compound to interact with metal ions and biomolecules within distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diaminopropanol tetraacetic acid typically involves the alkylation of 1,3-diaminopropane with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product.
Industrial Production Methods: In industrial settings, the production of diaminopropanol tetraacetic acid involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diaminopropanol tetraacetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is a key property utilized in many applications.
Substitution Reactions: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with diaminopropanol tetraacetic acid.
Substitution Reactions: Reagents such as halogenated compounds and bases are used in substitution reactions.
Major Products Formed:
Chelation: The major products are metal complexes of diaminopropanol tetraacetic acid.
Substitution Reactions: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Scientific Research Applications
Diaminopropanol tetraacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to control metal ion concentrations.
Industry: Utilized in industrial processes that require the removal or stabilization of metal ions.
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Properties
IUPAC Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDDFRYORANCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044653 | |
Record name | Diaminopropanol tetraacetic acid | |
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Molecular Weight |
322.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
Record name | Diaminopropanol tetraacetic acid | |
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CAS No. |
3148-72-9 | |
Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |
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Record name | Diaminopropanol tetraacetic acid | |
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Record name | Diaminopropanol tetraacetic acid | |
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Record name | DHPTA | |
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Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |
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Record name | Diaminopropanol tetraacetic acid | |
Source | EPA DSSTox | |
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Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |
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Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dhpta interact with metal ions? What are the structural characteristics of these complexes?
A1: this compound acts as a heptadentate ligand, meaning it can bind to a metal ion through seven donor atoms: two amine nitrogens, one alkoxide oxygen, and four carboxylate oxygens [, , ]. This leads to the formation of highly stable chelate complexes. The exact structure of the complex depends on the metal ion and other ligands present. For instance, dinuclear zirconium(IV) complexes with this compound adopt a distorted triangulated dodecahedral geometry around each zirconium ion, bridged by two alkoxide groups from this compound [].
Q2: this compound complexes with ruthenium have been investigated as models for iron-oxo proteins. What insights have these studies provided?
A2: Researchers have synthesized and characterized various (μ-alkoxo)bis(μ-carboxylato)diruthenium complexes with this compound as a bridging ligand [, , ]. These complexes exhibit strong antiferromagnetic coupling between the two ruthenium(III) centers [, ]. Electrochemical studies revealed that these complexes undergo two one-electron reductions, forming stable mixed-valence species (Ru(II)Ru(III) and Ru(II)Ru(II)) [, ]. The large separation between the successive redox potentials indicates the stability of these mixed-valence states.
Q3: What is the significance of the mixed-valence states observed in diruthenium-Dhpta complexes?
A3: The mixed-valence states, particularly the Ru(II)Ru(III) species, are of interest due to their potential for intervalence charge transfer (IT) transitions. These transitions give rise to characteristic absorption bands in the near-IR region, providing insights into the electronic coupling between the metal centers []. Analysis of these IT bands using Hush theory allows for the estimation of electronic coupling parameters, offering valuable information about the extent of delocalization in the mixed-valence system.
Q4: What unique structural features have been observed in tetranuclear iron(III) complexes with this compound?
A4: Tetranuclear iron(III) complexes with this compound showcase interesting structural motifs. For example, a complex containing L-alanine bridges exhibits an unprecedented (Fe4(O2H))9+ core []. Another complex features a planar (µ-oxo)(µ-hydroxo)bis(µ-alkoxo)bis(µ-carboxylato)tetrairon(III) core where two dinuclear iron(III) units are bridged by a unique (O–H–O)3– unit []. These diverse structures highlight the ability of this compound to facilitate the formation of polynuclear metal clusters with potentially interesting magnetic properties.
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